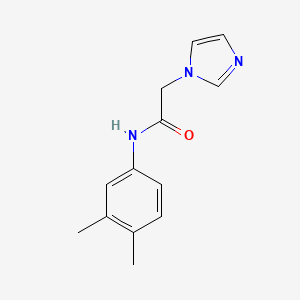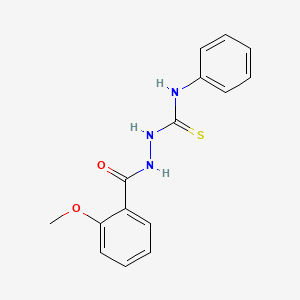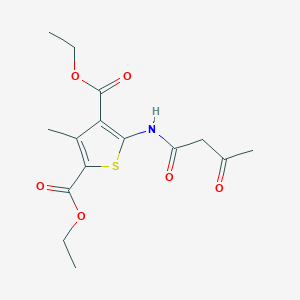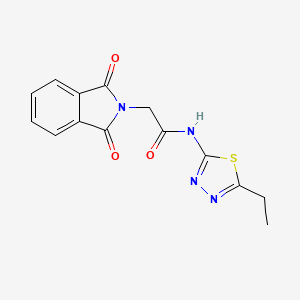
N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide derivatives typically involves strategic functionalization and coupling reactions, utilizing core imidazole and phenyl units as building blocks. Duran et al. (2013) describe the synthesis of related acetamide derivatives by reacting imidazole thione derivatives with chloroacetamide compounds, highlighting the versatility of acetamides in generating pharmacologically relevant structures (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of acetamides, including N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, is characterized by spectroscopic techniques such as NMR, IR, and mass spectroscopy. These methods provide insights into the compound's framework, revealing the spatial arrangement of atoms and the electronic environment influencing its reactivity and interactions. Gowda et al. (2007) explored the conformation of related N-aryl acetamides, showing how substituents influence molecular geometry through N-H⋯O hydrogen bonding, indicative of the compound's structural behavior (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactivity of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide is influenced by the presence of both the imidazole ring and the acetamide moiety. These functional groups participate in various chemical reactions, such as nucleophilic substitution and condensation, enabling the synthesis of complex derivatives with potential biological activities. Serafimidou et al. (2008) demonstrated the use of an imidazole-based acetamide in manganese(II) catalyzed alkene epoxidation, illustrating the compound's utility in organic transformations (Serafimidou, Stamatis, & Louloudi, 2008).
Physical Properties Analysis
The physical properties of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and drug formulation. The crystallography reports provide detailed insights into the compound's solid-state characteristics, offering a basis for understanding its stability, solubility, and interaction with other molecules.
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for designing reactions and predicting the behavior of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide in complex systems. Studies on related acetamide derivatives have outlined the importance of the imidazole ring's nitrogen in protonation processes, influencing the compound's chemical behavior in acidic and basic environments (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Anticancer Activities
Compounds related to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide have been synthesized and investigated for their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against a variety of human tumor cell lines, finding that certain derivatives exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Corrosion Inhibition
Benzimidazole derivatives, which include structural elements similar to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, have been studied for their corrosion inhibition potential. Rouifi et al. (2020) investigated the inhibitory properties of benzimidazole derivatives on carbon steel in acidic environments, demonstrating significant corrosion inhibition, which could be valuable for industrial applications (Rouifi et al., 2020).
pKa Determination and Drug Precursors
The acidity constants (pKa values) of certain acetamide derivatives, closely related to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, were determined by Duran and Canbaz (2013). These studies are essential in the development of drug precursors, as pKa values influence the pharmacokinetic properties of drugs (Duran & Canbaz, 2013).
Luminescence Sensing
Imidazole derivatives have also been explored for their luminescence properties. Shi et al. (2015) synthesized lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for certain chemicals, such as benzaldehyde derivatives (Shi et al., 2015).
Synthesis and Anticonvulsant Activity
N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide related compounds have been synthesized and evaluated for anticonvulsant activity. Tarikogullari et al. (2010) reported that certain alkanamide derivatives, including imidazole rings, showed promising anticonvulsant activity in experimental models (Tarikogullari et al., 2010).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-4-12(7-11(10)2)15-13(17)8-16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJVBEHYEJFZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-Dimethyl-phenyl)-2-imidazol-1-yl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)
![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)